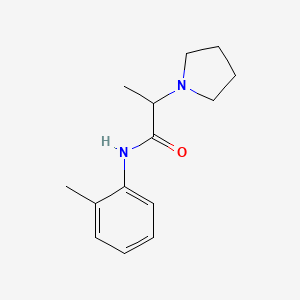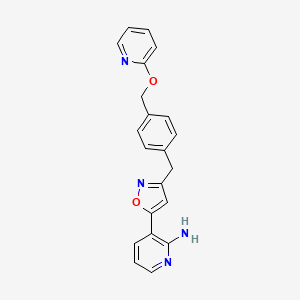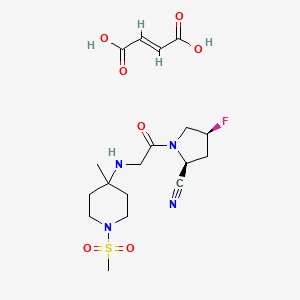
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASP8497 is a potent and long-acting DPP-IV inhibitor and improves glucose tolerance through glucose-dependent insulinotropic action via elevation of the GLP-1 level. This compound is used as a therapeutic agent for impaired glucose tolerance and type 2 diabetes.
Applications De Recherche Scientifique
Antihyperglycemic Effects
- ASP8497, a compound similar to the requested chemical, has been studied for its antidiabetic potency and mechanism. It showed potential as a therapeutic agent for impaired glucose tolerance and type 2 diabetes (Tahara et al., 2009).
Glucose Tolerance Improvement in Diabetic Models
- In another study, the same compound, ASP8497, was evaluated for its effects on glucose tolerance in animal models, showing efficacy even in cases of secondary failure in diabetic mice (Someya et al., 2009).
Electropolymerization Studies
- While not directly related to the requested compound, research on the electropolymerization of aniline and anilinesulfonic acids in acetonitrile solution may provide insights into similar chemical structures and their potential applications in materials science (Şahin et al., 2002).
Synthesis of Related Compounds
- Research on the synthesis and reactivity of similar compounds, such as 2,6-diamino-4-methyl-3-pyridinecarbonitrile, offers a foundational understanding of chemical reactions and the potential to develop new compounds with diverse applications (Katritzky et al., 1995).
Potential in Treating Multidrug-Resistant Tuberculosis
- Investigations on related substances in the context of multidrug-resistant tuberculosis (MDR-TB) highlight the broader pharmaceutical applications of compounds within the same chemical family (Jayachandra et al., 2018).
Propriétés
Numéro CAS |
651055-26-4 |
|---|---|
Nom du produit |
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1) |
Formule moléculaire |
C18H27FN4O7S |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C14H23FN4O3S.C4H4O4/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16;5-3(6)1-2-4(7)8/h11-12,17H,3-7,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m0./s1 |
Clé InChI |
YZYBLEWOKAXTOL-QPPPMHOJSA-N |
SMILES isomérique |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-fluoro-1-(((4-methyl-1-(methylsulfonyl)piperidin-4-yl)amino)acetyl)pyrrolidine-2-carbonitrile ASP 8497 ASP-8497 ASP8497 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



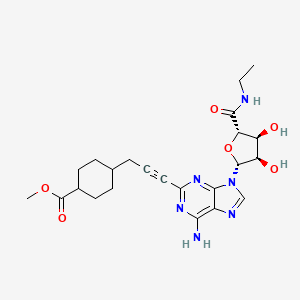
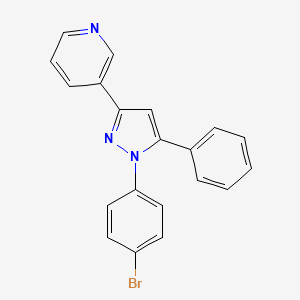
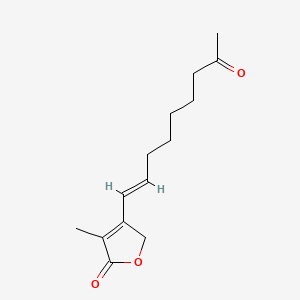
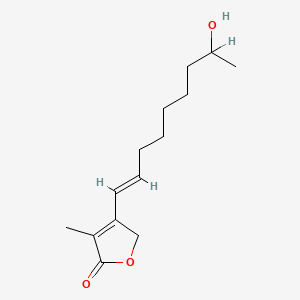
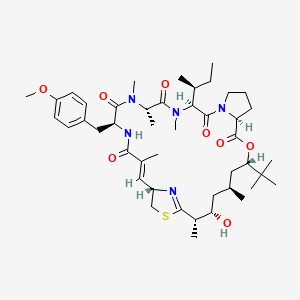
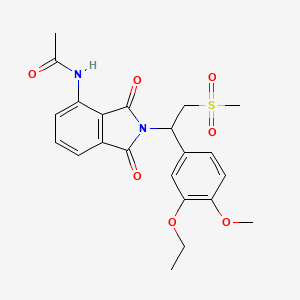
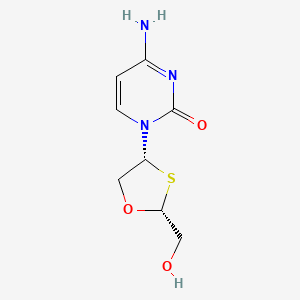
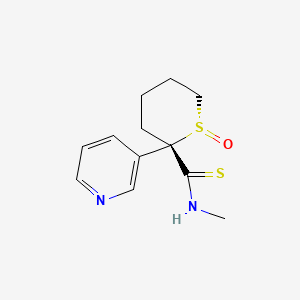
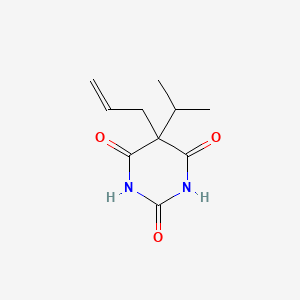
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
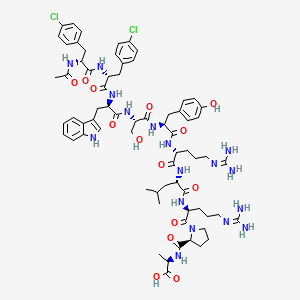
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
